molecular formula C18H12N2O4 B1353562 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid CAS No. 253144-69-3

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid

Cat. No.: B1353562
CAS No.: 253144-69-3
M. Wt: 320.3 g/mol
InChI Key: OGTMAZPALCADHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dicarboxylic acid derivative with a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5,6-diphenylpyridazine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)14-13(11-7-3-1-4-8-11)15(12-9-5-2-6-10-12)19-20-16(14)18(23)24/h1-10H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTMAZPALCADHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423356
Record name 5,6-diphenyl-3,4-pyridazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253144-69-3
Record name 5,6-diphenyl-3,4-pyridazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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